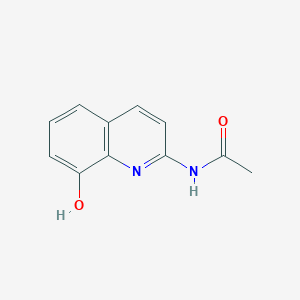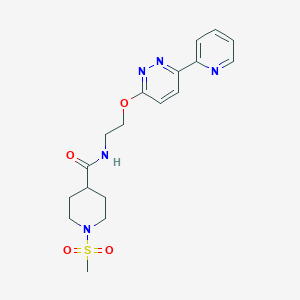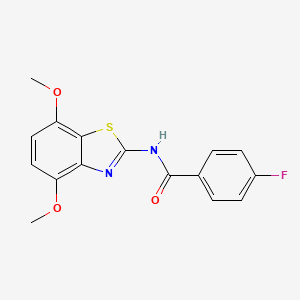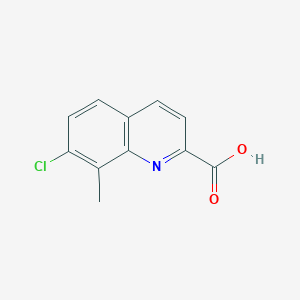![molecular formula C18H14ClNO3 B2868654 4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide CAS No. 1358411-66-1](/img/structure/B2868654.png)
4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicidal Activity
Compounds similar to the one , particularly those involving 1,3,4-oxadiazole rings, have been investigated for their herbicidal activities. A study by Bao (2008) synthesized a series of compounds with varying alkoxy and benzyloxy substituents, including 1,3,4-oxadiazoles, demonstrating significant herbicidal efficacy against certain weed species such as di-cotyledonous rape and mono-cotyledonous barnygrass. This research underlines the potential of these compounds in agricultural applications as herbicides (Bao, 2008).
Anticancer Evaluation
The structure of 1,3,4-oxadiazoles, closely related to the target compound, has been explored for anticancer properties. Salahuddin et al. (2014) synthesized derivatives incorporating the 1,3,4-oxadiazole moiety and evaluated their anticancer activities against various cell lines, identifying compounds with moderate to significant efficacy. This indicates the potential of such compounds in the development of new anticancer drugs (Salahuddin et al., 2014).
Antidiabetic Screening
Lalpara et al. (2021) focused on synthesizing N-substituted derivatives of dihydropyrimidine with 1,3,4-oxadiazole moieties, demonstrating in vitro antidiabetic activity. This research suggests the utility of these compounds in developing antidiabetic therapies, emphasizing their role in inhibiting α-amylase, a key enzyme in carbohydrate metabolism (Lalpara et al., 2021).
Chemical Synthesis and Rearrangements
The chemical synthesis and rearrangement processes involving compounds like 4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide are of significant interest in organic chemistry. Yokoyama et al. (1985) explored the double rearrangement of cyano and methylthio substituted acrylamides, showcasing the synthetic versatility and potential for creating novel compounds with complex structures (Yokoyama et al., 1985).
Antiplasmodial Activity
Hermann et al. (2021) investigated N-acylated furazan-3-amines, with structural similarities to the target compound, for their activity against Plasmodium falciparum strains. This research opens avenues for the development of new antimalarial agents, highlighting the potential therapeutic applications of these compounds (Hermann et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of lipophilic amino acids .
Biochemical Pathways
Similar compounds have been involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have shown prominent analgesic activity in in vivo experiments .
properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-4-2-3-5-15(14)20-16)23-11-12-6-8-13(19)9-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRWJYOZGHGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2868576.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2868578.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)


![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)
